molecular formula C8H10FNO B12855662 (2-Amino-5-fluoro-3-methylphenyl)methanol

(2-Amino-5-fluoro-3-methylphenyl)methanol

Cat. No.: B12855662
M. Wt: 155.17 g/mol
InChI Key: OJRJRSNAZRQSIB-UHFFFAOYSA-N
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Description

(2-Amino-5-fluoro-3-methylphenyl)methanol is a fluorinated and brominated aniline derivative that serves as a specialized building block in organic synthesis and medicinal chemistry research . Compounds with this specific structure, featuring an amino group and a benzyl alcohol on a fluorinated aromatic ring, are of significant interest in the development of active pharmaceutical ingredients. For instance, structurally related amino-fluoro-phenyl methanol derivatives are utilized as key intermediates in the synthesis of novel amino pyrimidine compounds, which are investigated for their therapeutic potential in treating various disorders . Its molecular architecture allows for further functionalization, making it a valuable reagent for researchers exploring new chemical entities. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

(2-amino-5-fluoro-3-methylphenyl)methanol

InChI

InChI=1S/C8H10FNO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4,10H2,1H3

InChI Key

OJRJRSNAZRQSIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)CO)F

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 5 Fluoro 3 Methylphenyl Methanol

Vibrational Spectroscopy Applications

Infrared spectroscopy is a powerful tool for identifying the various functional groups within (2-Amino-5-fluoro-3-methylphenyl)methanol by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of different bonds. The predicted IR spectrum would exhibit several characteristic absorption bands.

The presence of the hydroxyl (-OH) group from the methanol (B129727) moiety would be identified by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching vibrations involved in hydrogen bonding. askthenerd.com The amino (-NH₂) group is expected to show two distinct medium-intensity peaks in the 3300-3500 cm⁻¹ range, corresponding to the symmetric and asymmetric N-H stretching vibrations.

Aromatic C-H stretching vibrations are anticipated to appear as a series of weaker bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). libretexts.org In contrast, the aliphatic C-H stretching vibrations from the methyl (-CH₃) and methylene (-CH₂OH) groups would be observed in the 2850-3000 cm⁻¹ region. askthenerd.comtheaic.org

The C-F bond, a key feature of this molecule, is expected to produce a strong absorption band in the 1000-1400 cm⁻¹ range. The exact position can be influenced by the surrounding substituents on the aromatic ring. The C-O stretching vibration of the primary alcohol is predicted to be in the 1050-1250 cm⁻¹ region. theaic.org Furthermore, the C-N stretching of the aromatic amine would likely be observed between 1250 and 1350 cm⁻¹.

The aromatic ring itself will produce characteristic C=C stretching vibrations, appearing as a series of peaks of variable intensity in the 1450-1600 cm⁻¹ region. libretexts.org Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene (B151609) ring, are expected in the 690-900 cm⁻¹ range. libretexts.org

Predicted Infrared (IR) Spectroscopy Data for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3200-3600 O-H stretch Alcohol (-OH) Strong, Broad
3300-3500 N-H stretch Amine (-NH₂) Medium (two bands)
3010-3100 C-H stretch Aromatic Weak to Medium
2850-3000 C-H stretch Methyl, Methylene Medium
1450-1600 C=C stretch Aromatic Ring Medium to Strong
1250-1350 C-N stretch Aromatic Amine Medium
1050-1250 C-O stretch Primary Alcohol Strong
1000-1400 C-F stretch Fluoroaromatic Strong

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique "fingerprint" of the molecule.

For this compound, the most intense Raman signals are expected to arise from the vibrations of the aromatic ring. A very strong band corresponding to the symmetric ring breathing mode is predicted to be a prominent feature. researchgate.net Phenyl ring stretching modes would also be clearly visible in the 1400-1600 cm⁻¹ region. theaic.org

The C-H stretching vibrations, both aromatic and aliphatic, will also be present in the Raman spectrum, typically in the 2800-3100 cm⁻¹ range. theaic.org While the O-H and N-H stretches are often weaker and broader in Raman spectra compared to IR, they may still be observable. The C-F and C-O stretching vibrations are also expected to produce characteristic signals. The Raman spectrum of benzyl (B1604629) alcohol, a related compound, shows a strong peak for the phenyl ring breathing mode at around 1002 cm⁻¹. researchgate.net

Predicted Raman Spectroscopy Data for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3010-3100 C-H stretch Aromatic Medium
2850-3000 C-H stretch Methyl, Methylene Medium
~1600 C=C stretch Aromatic Ring Strong
~1000 Ring Breathing Aromatic Ring Very Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electron-donating amino and methyl groups and the electron-withdrawing fluoro and hydroxymethyl groups.

The aromatic region is expected to show two signals corresponding to the two non-equivalent aromatic protons. Due to the substitution pattern, these protons will likely appear as doublets or doublet of doublets, with chemical shifts in the range of 6.5-7.5 ppm. libretexts.org The fluorine atom will cause additional splitting (H-F coupling).

The methylene protons (-CH₂OH) are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) at approximately 4.5-5.0 ppm. The protons of the amino group (-NH₂) would likely produce a broad singlet in the range of 3.5-4.5 ppm, the exact position and broadness being dependent on solvent and concentration. The methyl group (-CH₃) protons are predicted to be a singlet at around 2.0-2.5 ppm. The hydroxyl proton (-OH) from the alcohol would also give a broad singlet, the chemical shift of which is highly variable.

Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constants (Hz)
Aromatic H 6.5-7.5 Doublet or Doublet of Doublets J(H-H), J(H-F)
Methylene (-CH₂OH) 4.5-5.0 Singlet or Doublet J(H-OH) if coupled
Amino (-NH₂) 3.5-4.5 Broad Singlet N/A
Methyl (-CH₃) 2.0-2.5 Singlet N/A

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

The aromatic carbons are expected to resonate in the 110-160 ppm region. libretexts.org The carbon atom attached to the fluorine (C-F) will show a large one-bond coupling constant (¹J(C-F)) and its chemical shift will be significantly affected. The carbons attached to the amino, methyl, and hydroxymethyl groups will also have their chemical shifts influenced by these substituents. Based on data for 3-fluoro-2-methylaniline, aromatic carbons can be expected in a similar range. nih.gov

The methylene carbon (-CH₂OH) is predicted to have a chemical shift in the range of 60-70 ppm, similar to what is seen for 2-aminobenzylalcohol. rsc.org The methyl carbon (-CH₃) is expected to be the most upfield signal, likely in the 15-25 ppm range.

Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
Aromatic C-F ~155-165 (with C-F coupling)
Aromatic C-NH₂ ~140-150
Aromatic C-CH₃ ~120-130
Other Aromatic C ~110-140
Methylene (-CH₂OH) ~60-70

While specific data is unavailable, advanced 2D NMR techniques would be crucial for the definitive structural confirmation of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons and any potential coupling between the methylene and hydroxyl protons, helping to establish proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR signals for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the substitution pattern on the aromatic ring by showing correlations from the methyl and methylene protons to the various aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide information about the spatial proximity of different protons, which can help to confirm the conformation of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, with a chemical formula of C8H10FNO, HRMS can confirm this composition by measuring the exact mass of its molecular ion to within a few parts per million (ppm). This high degree of accuracy distinguishes the compound from other molecules with the same nominal mass but different elemental compositions.

The expected exact masses for the primary ions of this compound are presented below.

Ion SpeciesFormulaTheoretical Exact Mass (Da)
[M]+• (Molecular Ion)C8H10FNO+•155.0746
[M+H]+ (Protonated Molecule)C8H11FNO+156.0825

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical components of a sample and then provides mass spectra for identification. For a polar and relatively non-volatile compound like this compound, chemical derivatization is often necessary to increase its volatility and thermal stability for GC analysis. A common approach is trimethylsilylation (TMS), where active hydrogens in the amino (-NH2) and hydroxyl (-OH) groups are replaced with TMS groups, making the molecule more suitable for GC.

Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This energetic process causes the molecular ion to break apart into characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation pattern can be predicted based on the molecule's structure, with common cleavage points being the benzylic position and bonds adjacent to the heteroatoms.

Plausible Fragment IonProposed Structure / LossTheoretical m/z
155[M]+• (Molecular Ion)
138[M - NH3]+•
124[M - CH2OH]+
109[M - CH2OH - CH3]+

X-ray Crystallographic Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

While specific crystallographic data for this compound is not publicly available, the data from a closely related compound, 4-Aminobenzyl alcohol, illustrates the type of information obtained from such an analysis. researchgate.net

researchgate.net
ParameterValue
Crystal SystemOrthorhombic
Space GroupPna21
a (Å)8.9505
b (Å)5.8248
c (Å)12.1645
Volume (Å3)634.49

The crystal structure reveals not only the molecule's geometry but also how multiple molecules pack together in the crystal lattice. This packing is governed by intermolecular forces. The functional groups in this compound—the amino (-NH2) group, the hydroxyl (-OH) group, and the fluorine atom—are key participants in these interactions.

Interaction TypeDonorAcceptorDescription
Hydrogen Bond-OH-NH2Links molecules via hydroxyl-to-amino group interactions.
Hydrogen Bond-NH2-OHConnects molecules via amino-to-hydroxyl group interactions.
Weak Hydrogen Bond-OH / -NH2-FPotential weaker interactions involving the fluorine atom.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties, such as melting point, solubility, and stability. Aminobenzyl alcohols are known to exhibit polymorphism, as demonstrated by the discovery of a second polymorphic form of 4-Aminobenzyl alcohol. researchgate.net

It is plausible that this compound could also form different polymorphs depending on crystallization conditions like solvent, temperature, and rate of cooling. A comprehensive study would involve screening for these forms and characterizing them using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and single-crystal X-ray diffraction.

Crystal engineering seeks to rationally design crystal structures by controlling the intermolecular interactions. By understanding the hydrogen bonding capabilities of this compound, it may be possible to predictably generate specific packing arrangements or co-crystals with other molecules to achieve desired material properties.

Theoretical and Computational Investigations of 2 Amino 5 Fluoro 3 Methylphenyl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Theoretical studies on molecules similar in structure to (2-Amino-5-fluoro-3-methylphenyl)methanol typically employ DFT methods, such as B3LYP, in conjunction with various basis sets (e.g., 6-311++G(d,p)) to predict molecular properties. These calculations are fundamental to understanding the molecule's behavior at a quantum level.

A critical first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy state on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. A conformational analysis would also be necessary to identify different spatial arrangements of the atoms (conformers) and their relative energies, particularly concerning the rotation of the methanol (B129727) and amino groups. However, specific optimized structural parameters for this molecule are not available in the cited literature.

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For related aromatic compounds, these values are typically calculated to understand their electronic behavior and potential for charge transfer.

Natural Bonding Orbital (NBO) analysis provides insights into the charge distribution across a molecule, offering a more detailed picture than simple atomic charges. It examines interactions between filled and vacant orbitals, which can reveal information about intramolecular charge transfer, hyperconjugation, and the nature of chemical bonds. This analysis helps in understanding the electrostatic potential and reactive sites of the molecule. For instance, NBO analysis can quantify the delocalization of electron density from a lone pair of the amino group into the aromatic ring.

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. For this compound, potential tautomerism could be investigated, for example, involving the amino group. Computational methods can be used to calculate the relative energies of different tautomeric forms and the energy barriers for their interconversion, indicating which form is more stable under given conditions.

Computational Prediction and Validation of Spectroscopic Properties

Computational chemistry is also instrumental in predicting and interpreting spectroscopic data.

Theoretical vibrational spectra (Infrared and Raman) can be simulated from the optimized molecular geometry. The calculated frequencies and intensities of the vibrational modes can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. These calculations are typically performed at the same level of theory as the geometry optimization. Discrepancies between calculated and experimental frequencies are common, and scaling factors are often applied to improve agreement.

Prediction of UV-Vis Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic absorption spectra of molecules. This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The methodology involves calculating the excitation energies from the ground state to various excited states.

For this compound, a TD-DFT calculation would typically involve:

Optimization of the ground state geometry of the molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Performing a TD-DFT calculation on the optimized geometry to obtain the vertical excitation energies and oscillator strengths for a specified number of excited states.

Simulating the UV-Vis spectrum by broadening the calculated electronic transitions with a Gaussian or Lorentzian function.

The resulting data would provide insights into the electronic transitions, such as π→π* and n→π*, which are characteristic of the chromophores within the molecule. However, no specific TD-DFT studies on this compound have been published to populate a data table.

Table 1: Hypothetical TD-DFT Predicted UV-Vis Spectral Data for this compound

Excitation Wavelength (nm) Oscillator Strength (f) Major Contribution
S0 → S1 Data not available Data not available Data not available
S0 → S2 Data not available Data not available Data not available

Theoretical Calculation of NMR Chemical Shifts (GIAO Methodologies)

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational technique for predicting the NMR chemical shifts of molecules. This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these values to a standard, typically tetramethylsilane (TMS).

A GIAO calculation for this compound would entail:

Geometry optimization of the molecule at a high level of theory.

Calculation of the NMR shielding tensors using the GIAO method with a suitable functional and basis set.

Conversion of the calculated isotropic shielding values to chemical shifts (δ) by subtracting them from the shielding value of TMS calculated at the same level of theory.

These theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F would aid in the interpretation of experimental NMR spectra and the structural elucidation of the compound. At present, there is no published data from GIAO calculations for this compound.

Table 2: Hypothetical GIAO-Predicted NMR Chemical Shifts for this compound

Atom Calculated Chemical Shift (ppm)
¹H (Aromatic) Data not available
¹H (CH₃) Data not available
¹H (CH₂OH) Data not available
¹H (NH₂) Data not available
¹H (OH) Data not available
¹³C (Aromatic) Data not available
¹³C (CH₃) Data not available
¹³C (CH₂OH) Data not available

Molecular Dynamics Simulations for Dynamic Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and solvent effects.

For this compound, an MD simulation could be used to:

Explore the conformational landscape of the molecule by identifying the most stable rotamers and the energy barriers between them.

Investigate the hydrogen bonding network in the presence of a solvent, such as water or methanol.

Analyze the dynamic behavior of the molecule in different environments.

Such simulations would offer a deeper understanding of the molecule's flexibility and its interactions with its surroundings. Currently, there are no specific molecular dynamics simulation studies available for this compound.

Predictive Modeling of Chemical Reactivity Descriptors (e.g., pKa Values)

Computational methods can be employed to predict various chemical reactivity descriptors, such as pKa values. The pKa is a measure of the acidity of a compound and is crucial for understanding its behavior in different pH environments. Predictive models for pKa often rely on quantum chemical calculations to determine the Gibbs free energy change of the deprotonation reaction.

The pKa of the amino and hydroxyl groups in this compound could be predicted by:

Calculating the Gibbs free energies of the protonated and deprotonated forms of the molecule in a solvent continuum model.

Using a thermodynamic cycle to relate these gas-phase energies to the solution-phase pKa.

Accurate pKa prediction is essential for applications in drug design and materials science. However, specific computational predictions of the pKa values for this compound are not found in the existing literature.

Table 3: Hypothetical Predicted pKa Values for this compound

Functional Group Predicted pKa
Amino (-NH₂) Data not available

Computational Mechanistic Studies of Chemical Transformations

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction pathways. This information is invaluable for understanding reaction kinetics and selectivity.

For this compound, computational mechanistic studies could be applied to:

Elucidate the mechanism of its synthesis.

Investigate its reactivity in various chemical transformations, such as oxidation of the alcohol or electrophilic aromatic substitution.

Predict the products of potential reactions.

These studies would provide atomic-level insights into the chemical behavior of the molecule. As of now, no computational mechanistic studies specifically involving this compound have been reported.

Applications of 2 Amino 5 Fluoro 3 Methylphenyl Methanol in Organic Synthesis and Materials Science

Role as a Versatile Building Block in the Construction of Complex Molecular Architectures

There is currently no specific information available in peer-reviewed literature detailing the use of (2-Amino-5-fluoro-3-methylphenyl)methanol as a versatile building block in the synthesis of complex molecular architectures. While amino alcohols and fluorinated aromatic compounds are generally valuable synthons in organic chemistry, the specific reaction pathways, yields, and novel structures derived from this particular compound have not been reported.

Precursor in the Synthesis of Advanced Organic Materials (e.g., Polymers, Coatings)

No published research could be identified that describes the use of this compound as a monomer or precursor for the synthesis of advanced organic materials such as polymers or coatings. The bifunctional nature of the molecule, containing both an amine and a primary alcohol, suggests potential for polymerization, for example, in the formation of polyamides, polyurethanes, or polyesters. However, specific studies detailing these polymerizations, including the resulting material properties and performance characteristics, are absent from the current body of scientific literature.

Development of Chemical Probes for Non-Biological Systems

Information regarding the development and application of this compound in the creation of chemical probes for non-biological systems is not available. The fluorinated phenyl ring could theoretically serve as a ¹⁹F NMR reporter, but no studies have been published that utilize this compound for such sensing or imaging applications in non-biological contexts.

Exploration in Catalysis and Ligand Design

There are no specific reports on the exploration of this compound in the fields of catalysis and ligand design. The amino and hydroxyl groups offer potential coordination sites for metal centers, suggesting its possible utility as a ligand in transition metal catalysis. However, the synthesis of such metal complexes and their catalytic activity have not been described in the available literature.

Future Research Directions and Emerging Challenges

Advancements in Stereoselective Synthesis Methodologies for Chiral Derivatives

The prochiral nature of the benzylic alcohol in (2-Amino-5-fluoro-3-methylphenyl)methanol presents a significant opportunity for the development of novel chiral molecules. The synthesis of enantiomerically pure derivatives is of paramount interest, particularly for applications in medicinal chemistry where chirality is a critical determinant of efficacy and safety. Future research will likely focus on several key strategies to achieve high stereoselectivity.

Key areas for advancement include:

Asymmetric Catalysis: The use of chiral metal catalysts (e.g., based on ruthenium, rhodium, or iridium) or organocatalysts to facilitate enantioselective transformations of the hydroxyl group or reactions at other sites on the molecule.

Biocatalysis: The application of enzymes, such as lipases for kinetic resolution of a racemic mixture or engineered alcohol dehydrogenases for the asymmetric reduction of a corresponding ketone precursor, offers a green and highly selective alternative to traditional chemical methods. nih.gov

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the molecule can direct the stereochemical outcome of subsequent reactions, after which the auxiliary can be cleanly removed.

These methodologies aim to provide efficient and scalable access to single-enantiomer derivatives, which are essential for developing next-generation pharmaceuticals and functional materials.

Methodology Principle Potential Advantages Challenges
Asymmetric Catalysis Employs a chiral catalyst to create a chiral environment, favoring the formation of one enantiomer over the other.High efficiency (low catalyst loading), broad substrate scope, tunability of ligands.Catalyst cost and sensitivity, optimization of reaction conditions.
Biocatalysis Uses enzymes as natural chiral catalysts to perform highly specific stereoselective reactions. nih.govmdpi.comExceptional selectivity (enantio- and regioselectivity), mild reaction conditions, environmentally friendly. mdpi.comLimited substrate scope for wild-type enzymes, enzyme stability, cost of cofactors.
Chiral Auxiliaries A covalently bonded chiral group directs a stereoselective reaction on the substrate.High diastereoselectivity, predictable stereochemical outcomes.Requires additional synthetic steps for attachment and removal, stoichiometric use of the auxiliary.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

The convergence of synthetic chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemical research is conducted. For this compound, these computational tools offer the potential to accelerate discovery and optimization processes significantly.

Future applications of AI/ML in this context include:

Forward-Reaction Prediction: ML models, trained on vast databases of chemical reactions, can predict the likely products, yields, and optimal conditions for reactions involving this compound. nih.gov This can save significant experimental time and resources by identifying promising reaction pathways in silico.

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering pathways that are non-intuitive to human chemists. nih.govbeilstein-journals.org

Compound Design and Property Prediction: Machine learning algorithms can be used to design new derivatives with specific, desirable properties (e.g., enhanced biological activity, improved solubility). By learning from the structure-property relationships of existing molecules, these models can guide the synthesis of next-generation compounds with optimized characteristics. ucla.edu

The primary challenge in this area lies in the availability of high-quality, structured data specific to fluorinated aminobenzyl alcohols to train robust and accurate ML models.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

As a substituted 2-aminobenzyl alcohol, this compound is a prime candidate for exploring novel chemical transformations. Research in this area can expand its utility as a synthetic intermediate. Based on established reactivity for this class of molecules, several avenues are ripe for exploration. researchgate.net

Potential areas of investigation include:

Synthesis of N-Heterocycles: 2-Aminobenzyl alcohols are valuable precursors for constructing nitrogen-containing heterocyclic scaffolds, such as quinolines and quinazolines, which are common motifs in pharmaceuticals. researchgate.net Research into novel metal-catalyzed (e.g., nickel, iron, iridium) cyclization and condensation reactions could yield a diverse library of unique, fluorinated heterocyclic compounds. researchgate.net

Directed C-H Functionalization: The amino and hydroxyl groups can act as directing groups to enable regioselective functionalization of the aromatic ring's C-H bonds, providing a streamlined route to more complex derivatives.

Photoredox and Electrochemical Methods: These modern synthetic techniques can unlock unconventional reactivity pathways that are not accessible through traditional thermal methods, enabling novel bond formations under mild conditions.

Discovering new transformations for this compound will broaden its applicability in the synthesis of complex molecules for various industries.

Development of Advanced in situ Characterization Techniques

To optimize the synthesis and downstream applications of this compound, a deep understanding of reaction dynamics is essential. The development and application of advanced in situ characterization techniques, often integrated into continuous flow chemistry platforms, represent a major research frontier. beilstein-journals.orgbeilstein-journals.org

Emerging techniques and their applications include:

Process Analytical Technology (PAT): The use of real-time analytical tools such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy directly within the reaction vessel.

Reaction Monitoring: These techniques allow for the continuous tracking of reactant consumption, intermediate formation, and product generation. beilstein-journals.org This data is invaluable for accurately determining reaction kinetics, identifying potentially unstable or short-lived intermediates, and rapidly optimizing reaction conditions (e.g., temperature, pressure, reagent stoichiometry).

Flow Chemistry Integration: In-line analytical tools are particularly powerful when combined with continuous flow reactors. beilstein-journals.org This synergy enables automated process control and optimization, leading to improved yield, higher purity, and enhanced safety, especially for scaling up production. beilstein-journals.org

The main challenge is the initial investment in specialized equipment and the expertise required to analyze the complex data streams generated by these in situ methods.

Research into Sustainable Synthetic Pathways and Waste Minimization

In line with the growing emphasis on green chemistry, future research must prioritize the development of sustainable and environmentally benign synthetic routes to this compound and its derivatives.

Key research directions for sustainable synthesis include:

Greener Fluorination Methods: Investigating alternatives to traditional fluorination reagents that may be hazardous or generate significant waste. This could involve developing novel nucleophilic or electrophilic fluorinating agents with better environmental profiles.

Biocatalytic Synthesis: As mentioned earlier, employing enzymes for key synthetic steps can drastically reduce the environmental footprint by operating under mild aqueous conditions and minimizing the use of protecting groups and harsh reagents. nih.govmdpi.com

Flow Chemistry: Continuous flow processing not only improves efficiency and safety but also minimizes waste by allowing for precise control over stoichiometry and reducing the volume of solvents used. beilstein-journals.org

Use of Greener Solvents: Replacing conventional volatile organic solvents with more sustainable alternatives, such as ionic liquids or water-based systems, can significantly reduce environmental impact. researchgate.netresearchgate.net

The challenge is to develop these sustainable methods to be economically competitive with established, less environmentally friendly synthetic routes.

Investigation of Supramolecular Assembly and Material Properties Based on Directed Intermolecular Interactions

The functional groups on this compound provide multiple handles for directing non-covalent intermolecular interactions, making it an intriguing building block for supramolecular chemistry and materials science. acs.orgnih.gov The spontaneous organization of molecules into higher-order structures is a cornerstone of creating functional materials. nih.gov

The potential for supramolecular assembly is driven by several key interactions:

Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors, capable of forming robust and directional networks.

π–π Stacking: The aromatic benzene (B151609) ring can stack with adjacent rings, contributing to the stability of an assembly.

Halogen Bonding: The fluorine atom can act as a halogen bond acceptor, providing an additional directional interaction to guide the assembly process.

Dipole-Dipole Interactions: The polar C-F, C-N, and C-O bonds introduce dipoles that can influence molecular packing.

By designing derivatives that enhance or modulate these interactions, it may be possible to create novel self-assembled materials such as hydrogels, liquid crystals, or porous organic frameworks with tailored properties for applications in electronics, sensing, or catalysis. mdpi.com

Interaction Type Participating Groups Potential Role in Assembly
Hydrogen Bonding -OH, -NH₂Primary driving force for forming defined 1D, 2D, or 3D networks.
π–π Stacking Aromatic RingStabilizes layered or columnar structures.
Halogen Bonding -F (acceptor)Provides directional control and structural reinforcement.
Hydrophobic Interactions -CH₃, Aromatic RingCan drive assembly in aqueous environments.

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